molecular formula C27H23NO8 B4296833 2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B4296833
M. Wt: 489.5 g/mol
InChI Key: AVYFCCMPRBSJDF-BZZOAKBMSA-N
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Description

2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, phenoxyacetic acid moiety, and methoxybenzoyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of Methoxybenzoyl Groups: The methoxybenzoyl groups can be introduced via Friedel-Crafts acylation, where methoxybenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety can be attached through an esterification reaction, where phenoxyacetic acid reacts with the hydroxyl group on the pyrrole ring in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid}
  • {4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid

Uniqueness

2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c1-34-19-10-6-16(7-11-19)25(31)23-24(17-4-3-5-21(14-17)35-2)28(27(33)26(23)32)18-8-12-20(13-9-18)36-15-22(29)30/h3-14,24,31H,15H2,1-2H3,(H,29,30)/b25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYFCCMPRBSJDF-BZZOAKBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 2
2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 3
2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 4
2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

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